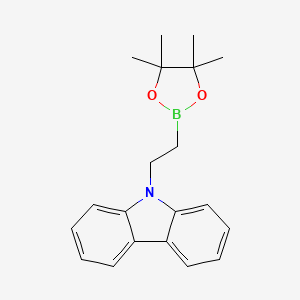

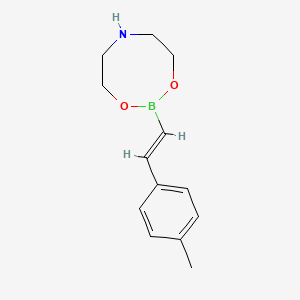

4-Methyl-beta-styrylboronic acid diethanolamine ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Arylboronic Acid Esters in Medicinal Chemistry

Arylboronic acids and their esters, including azaesters derived from boronic acids with diethanolamines, are pivotal reagents in synthetic chemistry with a wide range of applications in medicine. These compounds exhibit promising anti-cancer, anti-hyperlipidemic, anti-inflammatory, and anti-neoplastic activities. Recent studies have also highlighted their antimicrobial activity against Streptococcus mutants, which are primarily responsible for tooth decay. This indicates the potential of arylboronic azaesters, such as 4-methyl-beta-styrylboronic acid diethanolamine ester, in developing new therapeutic agents targeting a variety of diseases and conditions (Durka et al., 2011).

Biochemical Assays and Surfactant Production

Diethanolamine, a component of the this compound, has found applications in biochemical assays for enzymes such as alkaline phosphatase. The chromogenic interaction of diethanolamine with 4-aminophenol has led to the development of novel assays for alkaline phosphatase activity, demonstrating the compound's utility in biochemical research and diagnostic applications (Sun et al., 2018).

Moreover, the esterification of fatty acids with diethanolamine has been extensively studied for the production of surfactants. Such surfactants, derived from methyl esters and diethanolamine, have been utilized in various formulations, including herbicides, highlighting their potential in agricultural applications and the development of environmentally friendly surfactants (Rusdiana et al., 2020).

Applications in Gene Delivery

Recent advancements in polymer chemistry have leveraged compounds like diethanolamine for the synthesis of biodegradable poly(amine-co-esters). These polymers have shown great promise as nonviral vectors for gene delivery, with certain variants demonstrating higher transfection efficiencies compared to conventional agents like Lipofectamine 2000. This suggests the potential of this compound derivatives in the development of new materials for gene therapy, owing to their favorable properties such as low cytotoxicity and efficient DNA condensation (Liu et al., 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . In case of inhalation, it is recommended to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes in contact with skin, wash with plenty of soap and water . If it comes in contact with eyes, rinse cautiously with water for several minutes .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methyl-beta-styrylboronic acid diethanolamine ester involves the reaction of 4-methylstyrene with boron tribromide to form 4-methylphenylboronic acid. This intermediate is then reacted with diethanolamine to form the final product.", "Starting Materials": [ "4-methylstyrene", "boron tribromide", "diethanolamine" ], "Reaction": [ "Step 1: 4-methylstyrene is reacted with boron tribromide in anhydrous conditions to form 4-methylphenylboronic acid.", "Step 2: The resulting 4-methylphenylboronic acid is then reacted with diethanolamine in the presence of a base such as sodium hydroxide to form 4-Methyl-beta-styrylboronic acid diethanolamine ester." ] } | |

CAS No. |

608534-31-2 |

Molecular Formula |

C13H18BNO2 |

Molecular Weight |

231.10 g/mol |

IUPAC Name |

2-[2-(4-methylphenyl)ethenyl]-1,3,6,2-dioxazaborocane |

InChI |

InChI=1S/C13H18BNO2/c1-12-2-4-13(5-3-12)6-7-14-16-10-8-15-9-11-17-14/h2-7,15H,8-11H2,1H3 |

InChI Key |

CPKXHEJAUDGMRT-UHFFFAOYSA-N |

Isomeric SMILES |

B1(OCCNCCO1)/C=C/C2=CC=C(C=C2)C |

SMILES |

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |

Canonical SMILES |

B1(OCCNCCO1)C=CC2=CC=C(C=C2)C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329517.png)

![2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329523.png)

![2-(6-Methoxyimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B3329525.png)

![1,3-Bis(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propane](/img/structure/B3329544.png)